molecular formula C11H9Br B6601482 1-bromo-4-(1-ethynylcyclopropyl)benzene CAS No. 1378873-54-1

1-bromo-4-(1-ethynylcyclopropyl)benzene

Cat. No.: B6601482
CAS No.: 1378873-54-1
M. Wt: 221.09 g/mol
InChI Key: FAUGGFKVUTUGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(1-ethynylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 1-ethynylcyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-4-(1-ethynylcyclopropyl)benzene typically involves the bromination of 4-(1-ethynylcyclopropyl)benzene. This can be achieved through electrophilic aromatic substitution, where bromine reacts with the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-ethynylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Oxidation: Carbonyl compounds.

    Reduction: Alkanes.

Scientific Research Applications

1-Bromo-4-(1-ethynylcyclopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1-ethynylcyclopropyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom and the ethynyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-(1-ethynylcyclopropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUGGFKVUTUGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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